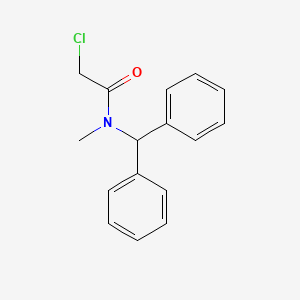

N-benzhydryl-2-chloro-N-methylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-benzhydryl-2-chloro-N-methylacetamide” is a chemical compound. Its parent structures include diphenylmethane, which is two benzene rings connected by a single methane . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The linear formula for “this compound” is C15H14ClNO . For “N-benzhydryl-2-chloro-N-methylethanamine hydrochloride”, a related compound, the linear formula is C16H19Cl2N .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 259.738 . For “N-benzhydryl-2-chloro-N-methylethanamine hydrochloride”, a related compound, the molecular weight is 296.243 .Wissenschaftliche Forschungsanwendungen

Nucleophilic Reactivities and Synthesis

Research on the nucleophilic reactivities of indoles with a set of reference benzhydryl cations highlights the importance of understanding the interactions between different chemical groups and the potential for synthesizing new compounds through these reactions. The study conducted by Lakhdar et al. (2006) presents a comprehensive analysis of the kinetics involved in the coupling of indoles with benzhydryl cations, offering insight into the nucleophilicity of various indole structures. This research can be extrapolated to the study of N-benzhydryl-2-chloro-N-methylacetamide, suggesting its potential use in the synthesis of novel compounds through similar nucleophilic reactions (Lakhdar et al., 2006).

Synthesis of Modafinil and Related Compounds

Another area of application is the synthesis of pharmaceuticals, as demonstrated in the synthesis of modafinil, a drug used for the treatment of narcolepsy and sleeping disorders. The study by Taghizadeh et al. (2016) showcases an enantioselective synthesis approach using a chiral complex of titanium and diethyltartrate, starting from benzhydrol, a compound structurally related to this compound. This implies the potential for using this compound in the synthesis of complex pharmaceuticals through chiral catalysis or as a starting material for similar processes (Taghizadeh et al., 2016).

Potential in Cancer Research

Furthermore, the study on 2-Benzhydrylsulfinyl-N-hydroxyacetamide-Na extracted from figs by AL-Salman et al. (2020) indicates the potential of benzhydryl compounds in cancer research. This particular study focuses on the compound's cytotoxic and apoptosis-inducing effects on cancer cell lines, mediated by pathways involving P53 and caspase-8. It suggests that this compound could have applications in developing anticancer therapeutics, considering its structural similarity and potential for bioactivity modulation (AL-Salman et al., 2020).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-benzhydryl-2-chloro-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO/c1-18(15(19)12-17)16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,16H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQEVQASRAQBROG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,6R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B2650974.png)

![2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(1-phenylethyl)acetamide](/img/structure/B2650975.png)

![N-(4-acetamidophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2650976.png)

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide](/img/structure/B2650985.png)

![4-(3-Amino-2-imidazo[1,2-a]pyridinyl)-2-methoxyphenol](/img/structure/B2650993.png)